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molecular formula C7H6OS B1586673 5,6-Dihydrocyclopenta[b]thiophen-4-one CAS No. 5650-51-1

5,6-Dihydrocyclopenta[b]thiophen-4-one

Cat. No. B1586673
M. Wt: 138.19 g/mol
InChI Key: KOBLGOHFGYWCRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07196110B2

Procedure details

To a solution of 3-thiophene-2-yl-propionic acid (Intermediate AC) (1.75 g, 0.01122 mol) in dichloromethane (50 mL) was added SOCl2 (1.67 mL, 0.02244 mol) and stirred at room temperature for 6 h. This solution was added dropwise to a suspension of AlCl3 (2.98 g, 0.02244 mol) in dichloromethane (50 mL) over 45 minutes. The resulting mixture was stirred at room temperature for 12 h. The system was quenched by dropwise addition of water (10 mL) and extracted with dichloromethane. The organics were dried with MgSO4 and the solvent was removed in vacuo. The title compound was purified by silica gel column chromatography using 4:1 Hexanes:ethyl acetate as the eluent. MS m/z 139.1 (M+H)+;
Quantity
1.75 g
Type
reactant
Reaction Step One
Name
Quantity
1.67 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
2.98 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH2:6][CH2:7][C:8]([OH:10])=O.O=S(Cl)Cl.[Al+3].[Cl-].[Cl-].[Cl-]>ClCCl>[S:1]1[CH:5]=[CH:4][C:3]2[C:8](=[O:10])[CH2:7][CH2:6][C:2]1=2 |f:2.3.4.5|

Inputs

Step One
Name
Quantity
1.75 g
Type
reactant
Smiles
S1C(=CC=C1)CCC(=O)O
Name
Quantity
1.67 mL
Type
reactant
Smiles
O=S(Cl)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
2.98 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 6 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The resulting mixture was stirred at room temperature for 12 h
Duration
12 h
CUSTOM
Type
CUSTOM
Details
The system was quenched by dropwise addition of water (10 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organics were dried with MgSO4
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
The title compound was purified by silica gel column chromatography

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
Smiles
S1C2=C(C=C1)C(CC2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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